molecular formula C24H23ClF3N5O5 B1139383 1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride CAS No. 1227678-26-3

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride

Cat. No.: B1139383
CAS No.: 1227678-26-3
M. Wt: 553.9 g/mol
InChI Key: XCZIYUDQUDWQHI-UHFFFAOYSA-N
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Description

RXDX-105 hydrochloride is an orally bioavailable, VEGFR-sparing, multikinase inhibitor with potent activity against RET, BRAF, and EGFR tyrosine kinases. It is primarily developed for the treatment of solid tumors that harbor RET or BRAF mutations or gene rearrangements .

Biochemical Analysis

Biochemical Properties

CEP-32496 hydrochloride exhibits high binding affinity for both wild-type BRAF and related CRAF, as well as certain receptor tyrosine kinases of known therapeutic utility, such as Abl-1, c-Kit, Ret, PDGFR-β, and VEGFR-2 . It exhibits selective cellular cytotoxicity for BRAF V600E versus wild-type cells .

Cellular Effects

CEP-32496 hydrochloride has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits selective cytotoxicity for tumor cell lines expressing mutant BRAF V600E versus those expressing wild-type BRAF .

Molecular Mechanism

The molecular mechanism of action of CEP-32496 hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It potently binds to wild-type BRAF in vitro but is selectively cytotoxic to cell lines harboring the BRAF V600E mutation versus BRAF wild-type cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CEP-32496 hydrochloride change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of CEP-32496 hydrochloride vary with different dosages. Sustained tumor stasis and regressions are observed with oral administration (30–100 mg/kg twice daily) against BRAF V600E melanoma and colon carcinoma xenografts, with no adverse effects .

Metabolic Pathways

Given its known targets, it is likely to interact with enzymes or cofactors involved in the MAPK signal transduction pathway .

Preparation Methods

RXDX-105 hydrochloride, formerly known as CEP-32496, is synthesized through a series of chemical reactions involving the coupling of various intermediatesThe industrial production methods involve optimizing reaction conditions to achieve high yield and purity, often using techniques such as crystallization and chromatography for purification .

Chemical Reactions Analysis

RXDX-105 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of RXDX-105 hydrochloride with modified functional groups .

Scientific Research Applications

RXDX-105 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: It is used to investigate the role of RET, BRAF, and EGFR in cellular processes and disease states.

    Medicine: It is being developed as a therapeutic agent for the treatment of cancers with RET or BRAF mutations, such as non-small cell lung cancer and thyroid cancer.

    Industry: It is used in the development of diagnostic assays and screening platforms for kinase inhibitors

Comparison with Similar Compounds

RXDX-105 hydrochloride is unique in its ability to selectively inhibit RET, BRAF, and EGFR while sparing VEGFR2. Similar compounds include:

RXDX-105 hydrochloride stands out due to its broad spectrum of kinase inhibition and its potential to treat a variety of solid tumors with RET or BRAF alterations .

Properties

IUPAC Name

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O5.ClH/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21;/h5-12H,1-4H3,(H2,30,31,32,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZIYUDQUDWQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClF3N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227678-26-3
Record name CEP-32496 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227678263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGERAFENIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J0Y5N290S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride

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